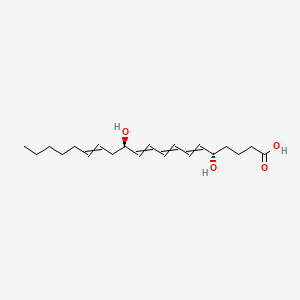

6-trans Leukotriene B4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-trans Leukotriene B4 is a biologically active lipid mediator derived from arachidonic acid. It is a member of the leukotriene family, which plays a crucial role in inflammatory responses. This compound is known for its ability to act as a chemoattractant for neutrophils and macrophages, guiding these immune cells to sites of tissue damage or infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-trans Leukotriene B4 can be synthesized through the non-enzymatic hydrolysis of leukotriene A4. This process involves the use of specific reagents and conditions to achieve the desired product. The synthesis typically requires the presence of myeloperoxidase and hypochlorous acid, which facilitate the oxidative decomposition of cysteinyl-leukotrienes .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced chromatographic techniques for purification and isolation of the compound .

Chemical Reactions Analysis

Types of Reactions

6-trans Leukotriene B4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isomers of this compound, such as 12-epi-6-trans Leukotriene B4. These isomers have distinct biological activities and properties .

Scientific Research Applications

6-trans Leukotriene B4 has numerous scientific research applications across various fields:

Chemistry: It is used as a model compound to study lipid mediator synthesis and metabolism.

Biology: Researchers utilize this compound to investigate the mechanisms of inflammation and immune cell recruitment.

Medicine: The compound is studied for its potential therapeutic applications in treating inflammatory diseases and conditions.

Mechanism of Action

6-trans Leukotriene B4 exerts its effects by binding to specific receptors on the surface of immune cells, such as leukotriene B4 receptor 1 (BLT1) and leukotriene B4 receptor 2 (BLT2). This binding activates signaling pathways that lead to the recruitment and activation of neutrophils and macrophages. The compound’s ability to act as a chemoattractant is crucial for its role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Leukotriene B4: The parent compound of 6-trans Leukotriene B4, known for its potent inflammatory properties.

12-epi-6-trans Leukotriene B4: An isomer of 6-trans Leukotriene B4 with distinct biological activities.

Leukotriene A4: A precursor in the biosynthesis of leukotriene B4 and its isomers.

Uniqueness

6-trans Leukotriene B4 is unique due to its specific structural configuration and its role in the non-enzymatic hydrolysis pathway. Its distinct chemical properties and biological activities make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula |

C20H32O4 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(5S,12R)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/t18-,19-/m1/s1 |

InChI Key |

VNYSSYRCGWBHLG-RTBURBONSA-N |

Isomeric SMILES |

CCCCCC=CC[C@H](C=CC=CC=C[C@H](CCCC(=O)O)O)O |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13719417.png)

![Disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B13719421.png)

![Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13719428.png)

![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B13719458.png)